molecular formula C12H18ClNO B3002737 1-[(2-Methoxyphenyl)methyl]cyclobutan-1-amine hydrochloride CAS No. 1439902-23-4

1-[(2-Methoxyphenyl)methyl]cyclobutan-1-amine hydrochloride

Cat. No.: B3002737
CAS No.: 1439902-23-4
M. Wt: 227.73
InChI Key: XCMOWZZRJONRSZ-UHFFFAOYSA-N
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Description

1-[(2-Methoxyphenyl)methyl]cyclobutan-1-amine hydrochloride is a cyclobutane-based amine derivative featuring a 2-methoxyphenylmethyl substituent.

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-14-11-6-3-2-5-10(11)9-12(13)7-4-8-12;/h2-3,5-6H,4,7-9,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMOWZZRJONRSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2(CCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-Methoxyphenyl)methyl]cyclobutan-1-amine hydrochloride typically involves the following steps:

Chemical Reactions Analysis

1-[(2-Methoxyphenyl)methyl]cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-[(2-Methoxyphenyl)methyl]cyclobutan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Methoxyphenyl)methyl]cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Positional Isomerism: 2-Methoxy vs. 3-Methoxy Substitution

  • 1-(3-Methoxyphenyl)cyclobutan-1-amine Hydrochloride (CAS 1228880-04-3): Structural Difference: The methoxy group is at the 3-position on the phenyl ring instead of the 2-position. For example, 2-methoxy substitution may enhance π-π stacking in receptor pockets compared to 3-methoxy . Purity: Manufactured at ≥97% purity for use as an API intermediate, indicating industrial relevance .
  • 3-(2-Methoxyphenyl)cyclobutan-1-amine Hydrochloride (CID 43632382): Structural Difference: The 2-methoxyphenyl group is directly attached to the cyclobutane ring rather than via a methylene bridge.

Substituent Variations on the Phenyl Ring

  • 1-[(3-Fluorophenyl)methyl]cyclobutan-1-amine Hydrochloride (CAS 1439896-38-4):

    • Structural Difference : A fluorine atom replaces the methoxy group at the 3-position.
    • Impact : Fluorine’s electronegativity increases lipophilicity, enhancing blood-brain barrier penetration but possibly reducing solubility. This substitution is common in CNS drug candidates .
  • 1-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine Hydrochloride (Ref: 3D-PHC90232):

    • Structural Difference : A trifluoromethyl group replaces the methoxy moiety.
    • Impact : The -CF₃ group introduces strong electron-withdrawing effects, which may stabilize the compound against oxidative metabolism while altering receptor selectivity .

Cyclobutane vs. Cyclopropane Derivatives

  • N-[[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]methyl]-1-(2-methoxyphenyl)ethan-1-amine Hydrochloride (29) :
    • Structural Difference : Cyclopropane ring replaces cyclobutane.
    • Impact : Cyclopropane’s higher ring strain increases reactivity but may reduce metabolic stability. NMR data (δ 1H 7.25–6.70 ppm for aromatic protons) confirm structural rigidity .

Piperazine-Based Analogs

  • HBK Series (HBK14–HBK19): Structural Difference: Piperazine core with phenoxyethoxyethyl or phenoxypropyl chains and 2-methoxyphenyl groups. Impact: The elongated chains and piperazine moiety enhance solubility and modulate serotonin receptor (e.g., 5-HT2C) activity, as seen in functionally selective ligands .

Substituents on the Cyclobutane Ring

  • (1R,2S)-2-(Methoxymethyl)cyclobutan-1-amine Hydrochloride (CAS 1820583-44-5):
    • Structural Difference : Methoxymethyl substituent on the cyclobutane instead of a benzyl group.
    • Impact : The polar methoxymethyl group improves aqueous solubility but may reduce membrane permeability .

Key Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituent Notable Properties Evidence ID
1-[(2-Methoxyphenyl)methyl]cyclobutan-1-amine HCl* C₁₂H₁₆ClNO 225.72 2-Methoxybenzyl Hypothesized 5-HT2C receptor ligand Inferred
1-(3-Methoxyphenyl)cyclobutan-1-amine HCl C₁₁H₁₆ClNO 213.70 3-Methoxyphenyl ≥97% purity, API intermediate
1-[(3-Fluorophenyl)methyl]cyclobutan-1-amine HCl C₁₁H₁₄ClFN 227.69 3-Fluorobenzyl High lipophilicity
HBK14 (Piperazine derivative) C₂₂H₂₉ClN₂O₃ 417.93 Phenoxyethoxyethyl, 2-methoxyphenyl Serotonin receptor modulation
3-(2-Methoxyphenyl)cyclobutan-1-amine HCl C₁₁H₁₅ClNO 212.70 Direct 2-methoxyphenyl attachment Reduced conformational flexibility

*Target compound; properties inferred from analogs.

Biological Activity

1-[(2-Methoxyphenyl)methyl]cyclobutan-1-amine hydrochloride, a compound with a cyclobutane structure, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C12H17NO·HCl
  • Molecular Weight : 227.73 g/mol
  • CAS Number : 1439902-23-4

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It is hypothesized that the compound may bind to various receptors or enzymes, modulating their activity and leading to diverse biological effects. Further studies are required to elucidate the precise molecular mechanisms involved.

Anticancer Activity

Recent studies have indicated that derivatives of cyclobutane compounds can exhibit significant anticancer properties. For example, research on similar compounds has shown their ability to induce apoptosis in cancer cells through caspase activation. In vitro studies demonstrated that compounds with structural similarities to this compound could effectively inhibit cell proliferation in various cancer cell lines, including breast cancer cells (MDA-MB-231) and others .

Cell Line IC50 (µM) Caspase Activation
MDA-MB-2310.80Significant
Hs 578T1.06Moderate
BT-201.42Significant

Neurotransmitter Interaction

The compound's structure suggests potential interactions with neurotransmitter systems, which may lead to analgesic effects or mood modulation. Compounds with similar structures have shown affinity for serotonin and dopamine receptors, indicating possible applications in treating neurological disorders .

Therapeutic Applications

Research is ongoing to explore the therapeutic applications of this compound in various medical fields:

  • Cancer Therapy : Due to its anticancer properties, it may serve as a lead compound for developing new cancer treatments.
  • Neurological Disorders : Its potential interaction with neurotransmitter systems positions it as a candidate for further investigation in treating conditions like depression or anxiety.

Case Studies

A notable case study involved the synthesis and evaluation of related cyclobutane derivatives, which revealed promising results in both anticancer and neuropharmacological activities. The study highlighted the importance of structural modifications in enhancing biological activity and specificity towards targeted pathways .

Q & A

Basic: How can researchers design a synthetic route for 1-[(2-Methoxyphenyl)methyl]cyclobutan-1-amine hydrochloride?

Methodological Answer:
A typical synthesis involves:

Imine Formation : React 2-methoxybenzaldehyde with cyclobutanamine under reductive amination conditions (e.g., sodium borohydride or catalytic hydrogenation) to form the cyclobutylamine intermediate.

Salt Formation : Treat the freebase amine with hydrochloric acid to yield the hydrochloride salt.
Key considerations include solvent selection (e.g., methanol for reductive amination), temperature control (room temperature to 50°C), and purification via recrystallization. Evidence from analogous cyclobutane derivatives suggests that steric hindrance from the cyclobutane ring may require extended reaction times .

Basic: What analytical techniques are essential for confirming the molecular structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the 2-methoxyphenyl group (aromatic protons at δ 6.8–7.3 ppm, methoxy singlet at δ ~3.8 ppm) and cyclobutane ring protons (distinct splitting patterns due to ring strain). For example, Reference Example 87 in EP 4 374 877 A2 demonstrates NMR analysis of structurally similar cyclobutane derivatives .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with chlorine in the hydrochloride salt.
  • Elemental Analysis : Confirm stoichiometry of C, H, N, and Cl.

Basic: What safety protocols are critical during handling and storage?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use a fume hood for synthesis steps involving volatile reagents (e.g., HCl gas).
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation. Safety data for similar amines highlight risks of respiratory irritation and systemic toxicity if mishandled .

Advanced: How can researchers optimize reaction yields when synthesizing the cyclobutane core?

Methodological Answer:
Low yields often arise from:

  • Ring Strain : Cyclobutane’s high ring strain can lead to side reactions (e.g., ring-opening). Mitigate by using mild reducing agents (e.g., NaBH₃CN instead of LiAlH₄) and low temperatures (0–25°C).
  • Steric Hindrance : Bulky substituents on the cyclobutane may slow imine formation. Increase reaction time (24–48 hours) and use polar aprotic solvents (e.g., DMF) to enhance solubility.
    Evidence from retrosynthesis tools suggests prioritizing precursors with preformed cyclobutane rings to minimize strain-related side reactions .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

Dynamic Effects : Conformational flexibility in the cyclobutane ring can cause variable-temperature NMR splitting. Record spectra at higher field strengths (500 MHz+) or lower temperatures (−40°C) to "freeze" conformers.

Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., oxidized methoxy groups or ring-opened species).

Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software). For example, cyclopropane derivatives in PubChem use computed InChI keys to validate stereochemistry .

Advanced: What computational methods predict the compound’s reactivity in biological systems?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target receptors (e.g., serotonin transporters, given structural similarities to methoxyamphetamines ).
  • ADMET Prediction : Tools like SwissADME calculate logP (hydrophobicity) and topological polar surface area (TPSA) to estimate blood-brain barrier permeability. For this compound, TPSA ≈ 26 Ų (similar to ’s cyclobutane derivatives) suggests moderate bioavailability .
  • Reactivity Studies : DFT-based Fukui indices can identify nucleophilic/electrophilic sites for predicting metabolic oxidation pathways.

Advanced: How to address discrepancies in biological assay results across studies?

Methodological Answer:

Assay Conditions : Compare buffer pH, temperature, and cell lines used. For example, slight pH variations can protonate the amine, altering receptor binding.

Salt Form Variability : Hydrochloride salts may have different solubility than freebases. Test both forms in parallel.

Control Experiments : Include reference compounds (e.g., methoxamine hydrochloride ) to calibrate assay sensitivity.

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